Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-18(22)17(21)13-19(14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZIJCMZRXIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary strategic disconnections for this target molecule revolve around the formation of the key carbon-carbon bonds.
One logical disconnection is at the C2-C3 bond, suggesting a precursor that could be formed via a condensation reaction. This approach identifies a key intermediate, a β-keto ester, which is a common motif in organic synthesis. A further disconnection of the C3-C4 bond points towards a Michael addition reaction, a powerful tool for C-C bond formation.
Another key disconnection can be made at the C4-CN bond, suggesting the introduction of the nitrile group at a later stage of the synthesis. This could involve the cyanation of a suitable precursor. Additionally, the ester functionality can be disconnected, implying an esterification step as a final transformation.
These disconnections lead to several potential synthetic precursors, including diphenylacetonitrile (B117805), ethyl acetoacetate, and various activated carboxylic acid derivatives. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and stereochemical control.
Classical Synthetic Routes to this compound
Classical synthetic methods provide a foundational framework for the construction of this compound. These routes often rely on well-established named reactions and functional group transformations.
Condensation Reactions Involving Active Methylene (B1212753) Precursors
A plausible classical approach involves the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond through the reaction of an aldehyde or ketone with a compound containing an active methylene group. In the context of the target molecule, this could involve the reaction of a diphenylacetaldehyde (B122555) precursor with an active methylene compound like ethyl cyanoacetate (B8463686). However, a more direct and relevant strategy would be a Michael addition.
A variation of the Claisen condensation could also be envisioned. For instance, the reaction of a suitable ester with a strong base to form an enolate, followed by reaction with a diphenylacetyl derivative, could potentially form the carbon skeleton of the target molecule. The synthesis of related ethyl 2,4-dioxo-4-arylbutanoate derivatives has been achieved through the reaction of diethyl oxalate (B1200264) with substituted acetophenones in the presence of sodium ethoxide, highlighting the utility of condensation reactions in constructing similar frameworks. ut.ac.ir
Esterification and Nitrile Introduction Strategies
The introduction of the ethyl ester and nitrile functionalities can be achieved through various classical methods. Esterification can be accomplished via a Fischer esterification of a corresponding carboxylic acid precursor with ethanol (B145695) in the presence of an acid catalyst.
The nitrile group can be introduced via several methods. One common approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. However, for an aliphatic system like the target molecule, a more suitable method would be the nucleophilic substitution of a halide precursor with a cyanide salt, such as sodium or potassium cyanide.
Modern Catalytic Approaches for the Synthesis of this compound
Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the formation of C-C and C-CN bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the diphenylmethyl moiety of the molecule. For instance, the coupling of a suitable aryl halide with an organoboron reagent could be a key step.
Furthermore, transition metal-catalyzed cyanation reactions have emerged as a powerful alternative to traditional methods. Palladium and copper catalysts are commonly used to facilitate the introduction of the nitrile group, often with improved functional group tolerance and milder reaction conditions.
Organocatalytic Methods for C-C and C-X Bond Formation
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in recent years. For the synthesis of this compound, organocatalytic methods could be particularly useful for the enantioselective formation of the stereocenter at the C4 position, if desired.
For example, a Michael addition of a diphenylacetonitrile precursor to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or a thiourea (B124793) derivative, could provide an enantioselective route to the carbon skeleton. The use of L-proline and its derivatives as catalysts in asymmetric reactions is well-documented and could be applicable here. For instance, the synthesis of a related compound, 4-phenyl-4-oxo-2-((S)-1-phenethylamino) ethyl butyrate, has been achieved using L-proline and a silver triflate co-catalyst. google.com
Asymmetric Synthetic Routes
Asymmetric synthesis of this compound would be primarily concerned with the creation of the chiral center at the C2 position if a chiral variant were desired. Since the target molecule itself is not chiral, this section applies to the synthesis of chiral precursors or analogs. For instance, if one of the phenyl groups were replaced by a different substituent, the C4 carbon would become a stereocenter.
The development of asymmetric routes for structurally related compounds, such as β-amino cyanoesters, has been explored. prepchem.com Halogen-bonding catalysis with chiral halonium salts has been used to achieve enantioselective Mannich reactions, producing β-amino cyanoesters with contiguous tetrasubstituted carbon centers in good yields and with high enantioselectivity. prepchem.com This suggests that organocatalysis could be a viable strategy for asymmetric additions to the etocrylene intermediate.
Another potential avenue for introducing chirality is through the asymmetric reduction of a precursor. For example, if a related compound, ethyl 2,4-dioxo-4,4-diphenylbutanoate, were synthesized, its asymmetric reduction could yield a chiral hydroxy ester. Biocatalytic reductions using ketoreductases have proven effective for the stereoselective reduction of γ-keto nitriles, which are then converted to chiral γ-lactones. researchgate.netgeorgiasouthern.edu Such enzymatic methods could be adapted for precursors of the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles can be applied to the proposed synthesis of this compound.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures. google.comresearchgate.net For the initial Knoevenagel condensation, solvent-free conditions have been successfully applied to the synthesis of β-keto esters and related compounds. google.compatsnap.combenchchem.com Lipase-catalyzed transesterification under solvent-free conditions is another green method for preparing β-keto esters. google.com A base-promoted, solvent-free Ramachary reductive coupling/alkylation reaction has also been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates, highlighting the potential for such methods in generating highly substituted structures. orgsyn.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique can be particularly effective for reactions that are slow under conventional heating. The synthesis of various heterocyclic and diphenyl-substituted compounds has been successfully achieved using microwave irradiation, often with significant reductions in reaction time and improvements in yield. google.comresearchgate.netnih.gov For the proposed synthesis, both the initial Knoevenagel condensation and the subsequent Michael addition could potentially be accelerated using microwave heating. For instance, the synthesis of hydantoins from benzil (B1666583) and urea (B33335), a condensation reaction, is significantly faster with microwave assistance. nih.gov
Photochemical and electrochemical methods offer alternative green pathways for chemical synthesis by using light or electricity as reagents, which are considered non-polluting. beilstein-journals.orgresearchgate.net Photochemical reactions have been used for the synthesis of nitriles from alcohols, providing a metal-free and milder alternative to traditional methods. georgiasouthern.edugoogle.com The Norrish Type I and II reactions are classic photochemical transformations of ketones that can lead to a variety of products. Electrochemical methods can also be employed for the synthesis of nitriles and for promoting redox reactions that might be challenging using conventional chemical reagents. beilstein-journals.org While specific applications to the synthesis of this compound have not been reported, these techniques represent a frontier for developing novel and sustainable synthetic routes.
Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound
A comparative analysis of the synthetic efficiency for this compound is speculative, as no direct synthesis has been reported. However, we can analyze the potential efficiencies of the proposed synthetic steps based on literature for similar transformations.
The initial Knoevenagel condensation of benzophenone (B1666685) and ethyl cyanoacetate is a well-established reaction. Conventional methods using thermal heating in solvents like benzene (B151609) or toluene (B28343) report yields in the range of 50-60%. orgsyn.org While specific yields for microwave-assisted or solvent-free versions of this particular reaction are not detailed in the provided search results, green chemistry approaches often lead to comparable or improved yields with significantly shorter reaction times.
Table 2: Theoretical Comparison of Synthetic Approaches for the Knoevenagel Condensation Step
| Method | Potential Advantages | Potential Disadvantages | Estimated Efficiency |
| Conventional Heating | Well-established, predictable. | Long reaction times, use of volatile organic solvents, moderate yields. | Moderate (50-60%) |
| Microwave-Assisted | Rapid reaction rates, potentially higher yields, can be performed under solvent-free conditions. | Requires specialized equipment, potential for localized overheating. | Potentially High |
| Solvent-Free | Environmentally friendly, simplified work-up, reduced waste. | May require higher temperatures, potential for mass transfer limitations. | Moderate to High |
Reactivity Profile and Mechanistic Investigations of Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Reactivity of the Active Methylene (B1212753) Group in Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate
The carbon atom situated between the ester carbonyl and the cyano group (C2) is flanked by two electron-withdrawing groups, rendering the attached proton acidic. This "active methylene" group is the origin of a rich spectrum of chemical reactivity, enabling the formation of a stabilized carbanion that can participate in a variety of bond-forming reactions.
Enolate Chemistry and Alkylation Reactions
The proton on the C2 carbon of this compound can be readily abstracted by a suitable base to form a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester, and the nitrogen of the cyano group, which enhances its stability. masterorganicchemistry.comhandwiki.org The formation of this enolate is a critical first step in many of its reactions.
Once formed, this enolate is a potent nucleophile and can undergo alkylation reactions with various electrophiles, such as alkyl halides. The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the C2 position. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and to minimize side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to achieve complete and irreversible enolate formation. libretexts.orgmasterorganicchemistry.com The general principle of alkylating active methylene compounds like ethyl cyanoacetate (B8463686) is well-established, and it is expected that this compound would undergo similar transformations. acs.orgresearchgate.netdatapdf.com
Table 1: Representative Alkylation Reactions of Active Methylene Compounds
| Nucleophile | Electrophile | Base | Solvent | Product |
|---|---|---|---|---|
| Ethyl Cyanoacetate | 1,3-Dibromopropane | NaH | DMPU | Diethyl 2,6-dicyanopimelate |
This table presents data for analogous compounds to illustrate the expected reactivity.
Knoevenagel Condensations and Related Carbonyl Additions
The active methylene group of this compound is a classic substrate for Knoevenagel condensation reactions. wikipedia.orgthermofisher.com This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.org The reaction proceeds through the formation of the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields a new carbon-carbon double bond. wikipedia.org
The reactivity of β-keto esters and nitriles in Knoevenagel condensations is well-documented. rsc.orgnih.govorganicreactions.org For instance, ethyl cyanoacetate readily condenses with a variety of aldehydes to form the corresponding α,β-unsaturated products. acs.org It is anticipated that this compound would react similarly with various aldehydes and ketones to produce highly functionalized, unsaturated derivatives.
Table 2: Examples of Knoevenagel Condensation Reactions
| Active Methylene Compound | Carbonyl Compound | Catalyst | Product |
|---|---|---|---|
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethyl (2E)-2-cyano-3-phenylacrylate |
This table showcases reactions of analogous compounds to demonstrate the expected Knoevenagel condensation reactivity.
Michael Addition Reactions as Nucleophile and Electrophile
The enolate derived from this compound can act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds. chemprob.orgwikipedia.orgorganic-chemistry.org In this role, the nucleophilic enolate adds to the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a 1,5-dicarbonyl compound (or a related structure). The reaction is typically catalyzed by a base, which generates the enolate in situ. The reactivity of stabilized carbanions, such as those from β-ketoesters and dinitriles, as Michael donors is a cornerstone of organic synthesis. chemprob.orgorganic-chemistry.org
Conversely, while not as common for this specific substrate, derivatives of this compound that contain an α,β-unsaturation could potentially act as Michael acceptors. In such a scenario, a nucleophile would add to the β-position of the unsaturated system.
Table 3: Michael Addition with Analogue Nucleophiles
| Michael Donor (Analogue) | Michael Acceptor | Base | Product |
|---|
This table provides an example of a Michael addition with a structurally related nucleophile to indicate the potential reactivity.
Transformations Involving the Ketone Functionality
The ketone carbonyl group at the C2 position of this compound is another key reactive site, susceptible to nucleophilic attack and reduction.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles. numberanalytics.commasterorganicchemistry.comlibretexts.orgyoutube.com These reactions typically proceed via a tetrahedral intermediate. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone to form tertiary alcohols after acidic workup. The two bulky phenyl groups on the adjacent carbon may sterically hinder the approach of the nucleophile to some extent.
Reductions to Hydroxyl-Containing Derivatives
The ketone functionality can be selectively reduced to a secondary alcohol, yielding Ethyl 4-cyano-2-hydroxy-4,4-diphenylbutanoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters. More complex β-ketonitriles have been successfully reduced to their corresponding β-hydroxynitriles using biocatalytic methods, which can offer high enantioselectivity. acs.org The nitrile group can also be reduced under more vigorous conditions, for example, using H₂/Ni, to form an amine. google.com
Table 4: Reduction of Related Keto-Esters and Keto-Nitriles
| Substrate | Reducing Agent | Product |
|---|---|---|
| Aromatic β-Ketonitriles | Recombinant Carbonyl Reductase | (R)-β-Hydroxy nitriles |
This table illustrates the reduction of similar functional groups to predict the behavior of the target compound.
Enone Formation and Conjugate Systems
The potential for this compound to form an enone and participate in conjugate systems is significantly influenced by the substitution pattern at the α and γ carbons. The presence of two phenyl groups at the 4-position sterically hinders this carbon, making the formation of a double bond between C3 and C4 highly unlikely.
However, the molecule possesses acidic protons at the C3 position, flanked by the ketone and nitrile groups. Deprotonation at this site could theoretically lead to the formation of an enolate. This enolate could then be stabilized by conjugation with the adjacent carbonyl and nitrile groups. While direct enone formation involving the diphenyl-substituted carbon is improbable, the enolate intermediate could participate in various nucleophilic reactions.
The Knoevenagel condensation is a classic method for forming α,β-unsaturated ketones (conjugated enones) from an active hydrogen compound and a carbonyl group. wikipedia.org This reaction typically involves a nucleophilic addition followed by dehydration. In the context of synthesizing a precursor to this compound, a Knoevenagel-type reaction between a derivative of diphenylmethane (B89790) and an appropriate carbonyl compound could be envisioned, though no specific examples are documented for this exact product.
Reactions at the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group capable of undergoing a variety of transformations.
The hydrolysis of nitriles is a common transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile group is expected to hydrolyze to a carboxylic acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.
Base-catalyzed hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. Partial hydrolysis to the corresponding amide can often be achieved under milder conditions.
A hypothetical reaction scheme for the hydrolysis of this compound is presented below:
| Reactant | Reagents and Conditions | Expected Product(s) |
| This compound | H₃O⁺, heat | 2-Oxo-4,4-diphenylpentanedioic acid |
| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-Oxo-4,4-diphenylpentanedioic acid |
| This compound | H₂SO₄ (conc.), H₂O (catalytic) | Ethyl 4-carbamoyl-2-oxo-4,4-diphenylbutanoate |
The nitrile group can be reduced to either a primary amine or an imine.
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ with a Raney nickel or platinum catalyst) are expected to reduce the nitrile to a primary amine.
Partial Reduction to Imines: The partial reduction of a nitrile to an imine is more challenging and often requires specific reagents, such as diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the resulting imine intermediate.
A summary of potential reduction reactions is provided in the table below:
| Reactant | Reagents and Conditions | Expected Product |
| This compound | 1. LiAlH₄, THF; 2. H₂O | Ethyl 5-amino-2-oxo-4,4-diphenylpentanoate |
| This compound | H₂, Raney Ni or PtO₂ | Ethyl 5-amino-2-oxo-4,4-diphenylpentanoate |
| This compound | 1. DIBAL-H, Toluene (B28343), -78 °C; 2. H₂O | Ethyl 5-imino-2-oxo-4,4-diphenylpentanoate (likely unstable and prone to hydrolysis) |
Nitriles can participate as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) would be expected to yield a tetrazole derivative. The feasibility of such reactions with this compound would depend on the electronic and steric properties of the molecule, which are not documented.
Ester Group Reactivity and Modifications
The ethyl ester group in this compound is susceptible to transesterification. This reaction involves the exchange of the ethyl group with another alkyl group from an alcohol, typically in the presence of an acid or base catalyst.
The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by the new alcohol. For base-catalyzed transesterification, the mechanism involves the nucleophilic attack of an alkoxide on the ester carbonyl.
The following table outlines hypothetical transesterification reactions:
| Reactant | Reagents and Conditions | Expected Product |
| This compound | Methanol (B129727), H₂SO₄ (cat.), heat | Mthis compound |
| This compound | Isopropanol, NaOPr (cat.), heat | Isopropyl 4-cyano-2-oxo-4,4-diphenylbutanoate |
Hydrolysis and Ester Cleavage Methods
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-cyano-2-oxo-4,4-diphenylbutanoic acid. The cleavage of the ester can also be achieved through other methods that avoid aqueous environments.
Under basic conditions, the hydrolysis typically proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt furnishes the carboxylic acid. The reaction is generally irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium forward.
Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl, which enhances its electrophilicity, followed by nucleophilic attack by water. Subsequent proton transfers lead to the formation of the carboxylic acid and ethanol (B145695). This process is reversible and often requires heating to proceed at a reasonable rate. aklectures.comyoutube.com
The steric hindrance around the ester group, due to the adjacent bulky diphenylmethyl moiety, may influence the rate of hydrolysis. Generally, increased steric bulk can slow down the rate of both acid and base-catalyzed hydrolysis. acs.org
Alternative, non-hydrolytic methods for ester cleavage could also be employed. For instance, nucleophilic cleavage with reagents like lithium iodide in a non-protic solvent such as pyridine (B92270) or 2,6-lutidine can effect the cleavage of the ethyl ester, particularly when the substrate is sensitive to aqueous acid or base.
Table 1: Representative Conditions for Ester Hydrolysis of Related β-Keto Esters
| Reagents and Conditions | Product | Notes |
| 1. NaOH (aq), EtOH, rt | 4-cyano-2-oxo-4,4-diphenylbutanoic acid (as sodium salt) | Saponification is typically a high-yielding reaction for unhindered esters. |
| 2. HCl (aq), heat | Subsequent acidification is required to obtain the free carboxylic acid. | |
| 1. H2SO4 (cat.), H2O, heat | 4-cyano-2-oxo-4,4-diphenylbutanoic acid | Acid-catalyzed hydrolysis is an equilibrium process. |
| LiI, Pyridine, heat | 4-cyano-2-oxo-4,4-diphenylbutanoic acid (as lithium salt) | A non-hydrolytic method suitable for sensitive substrates. |
Note: The conditions and outcomes in this table are illustrative and based on general knowledge of β-keto ester hydrolysis. Specific optimization would be required for this compound.
Reductions to Alcohols
The ketone functionality in this compound can be selectively reduced to the corresponding secondary alcohol, ethyl 4-cyano-2-hydroxy-4,4-diphenylbutanoate. The choice of reducing agent is crucial to avoid the concurrent reduction of the ester and nitrile groups.
Selective Reduction of the Ketone:
For the selective reduction of the ketone, mild hydride reagents such as sodium borohydride (NaBH₄) are typically employed. wikipedia.orgmasterorganicchemistry.com These reagents are generally not reactive enough to reduce esters or nitriles under standard conditions. The reaction is usually carried out in a protic solvent like methanol or ethanol at room temperature. The stereochemical outcome of such a reduction on a prochiral ketone can be influenced by the steric environment around the carbonyl group. In the case of this compound, the bulky diphenylmethyl group at the C4 position might direct the hydride attack from the less hindered face, potentially leading to some degree of diastereoselectivity. The use of certain additives, like cerium(III) chloride (Luche reduction), can enhance the selectivity for 1,2-reduction of the ketone in the presence of other reducible functional groups.
Reduction of Both Ketone and Ester:
More powerful reducing agents like lithium aluminum hydride (LAH) will reduce both the ketone and the ester functionalities. wikipedia.orgmasterorganicchemistry.combyjus.com Treatment of this compound with LAH would be expected to yield 4-cyano-4,4-diphenylbutane-1,2-diol. The nitrile group is also susceptible to reduction by LAH to a primary amine, which could lead to a mixture of products depending on the reaction conditions. wikipedia.org
Table 2: Predicted Outcomes of the Reduction of this compound
| Reducing Agent | Solvent | Expected Major Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Ethyl 4-cyano-2-hydroxy-4,4-diphenylbutanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 4-cyano-4,4-diphenylbutane-1,2-diol |
Note: This table presents the expected products based on the known reactivity of the specified reducing agents with similar functional groups. Actual product distribution may vary and would need to be determined experimentally.
Aromatic Ring Functionalizations and Reactivity
The two phenyl rings of the diphenylmethyl group offer sites for aromatic functionalization, primarily through electrophilic aromatic substitution. The reactivity of these rings is influenced by the deactivating nature of the alkyl substituent attached to the aromatic ring. Metalation followed by cross-coupling reactions provides an alternative route to functionalized derivatives.
Electrophilic Aromatic Substitution (if applicable)
The diphenylmethyl group is an alkyl substituent on the benzene (B151609) rings and as such, is generally considered to be an ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, it is also a weakly activating to deactivating group. The bulky nature of the rest of the molecule might sterically hinder the ortho positions, potentially favoring substitution at the para positions.
Typical EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation could potentially be performed on the phenyl rings. However, the presence of multiple other functional groups that can react with the strong Lewis acids used as catalysts in Friedel-Crafts reactions (e.g., the ketone and ester carbonyls) would likely lead to complex mixtures of products or catalyst deactivation. Therefore, direct Friedel-Crafts reactions on this substrate are expected to be challenging. Nitration and halogenation under carefully controlled conditions might be more successful, leading to substitution primarily at the para positions of the phenyl rings.
Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgsemanticscholar.orgnih.govorganic-chemistry.org While there are no inherent directing groups on the phenyl rings of this compound that would facilitate ortho-lithiation, it is conceivable that a functional group could be introduced onto one of the rings to enable such a transformation. For instance, if a methoxy (B1213986) or an amide group were present on one of the phenyl rings, treatment with a strong base like n-butyllithium would lead to deprotonation at the ortho position, creating a nucleophilic aryl-lithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of substituents.
Alternatively, the introduction of a halogen atom onto one of the phenyl rings via electrophilic halogenation would open up the possibility of palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, a bromo-substituted derivative of this compound could undergo Suzuki coupling with an aryl boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine, providing access to a diverse array of more complex derivatives.
Mechanistic Studies of Key Transformations of this compound
Kinetic Isotope Effects and Reaction Order Determinations
Hydrolysis:
A kinetic isotope effect (KIE) study could provide insight into the rate-determining step. For example, comparing the rate of hydrolysis in H₂O versus D₂O (a solvent isotope effect) can reveal the role of the solvent in the transition state. In base-catalyzed hydrolysis, a small solvent KIE (kH₂O/kD₂O > 1) is often observed, consistent with the hydroxide ion being a stronger base in H₂O than the deuteroxide ion is in D₂O.
Reduction:
The reduction of ketones with sodium borohydride is generally considered to follow a second-order rate law, being first-order in both the ketone and the borohydride. The reaction order can be determined by systematically varying the concentrations of the ketone and NaBH₄ and measuring the initial reaction rates.
A primary kinetic isotope effect would be expected if the C-H bond formation from the hydride donor is the rate-determining step. This could be investigated by comparing the rate of reduction using NaBH₄ versus NaBD₄. A significant kH/kD value (>1) would indicate that the hydride transfer is involved in the rate-limiting step. princeton.edu The magnitude of the KIE can provide information about the transition state geometry.
Due to the absence of specific experimental data for this compound, the following table presents hypothetical kinetic data based on studies of similar reactions.
Table 3: Hypothetical Kinetic Data for Transformations of an Analogous β-Keto Ester
| Transformation | Rate Law | Expected Primary KIE (kH/kD) |
| Base-Promoted Hydrolysis | rate = k[Ester][OH⁻] | ~1 (for C-O bond cleavage) |
| NaBH₄ Reduction of Ketone | rate = k[Ketone][BH₄⁻] | >1 (if hydride transfer is rate-limiting) |
Note: This data is illustrative and serves to indicate the type of information that would be obtained from mechanistic studies. Actual values would need to be determined experimentally for this compound.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is crucial for elucidating reaction mechanisms. For a compound like this compound, which likely participates in reactions such as condensation, cyclization, and addition reactions, a variety of spectroscopic techniques would be indispensable for monitoring the transient species that are formed and consumed. While specific studies on this exact molecule are not readily found, the monitoring of intermediates in related reactions, such as the Knoevenagel condensation or Michael addition, provides a strong framework for what to expect.
In-situ spectroscopic methods are particularly powerful for these investigations. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy would be highly valuable. For instance, in a base-catalyzed reaction, the deprotonation of the α-carbon would lead to the formation of an enolate intermediate. This could be observed by changes in the carbonyl stretching frequencies (C=O) and the appearance of new bands corresponding to the C=C and C-O stretches of the enolate. Similarly, the disappearance of the C-H stretching frequency of the α-carbon would provide evidence of enolate formation.
Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to track the formation and decay of intermediates. Changes in the chemical shifts of the protons and carbons adjacent to the reaction center would provide detailed structural information about any transient species. For example, the formation of an iminium ion intermediate in a reaction with an amine catalyst could be detected by the characteristic downfield shift of the carbon atom in the C=N+ bond in the ¹³C NMR spectrum.
The following table provides a hypothetical overview of spectroscopic data that could be used to monitor potential intermediates in reactions involving this compound, based on known data from analogous systems.
| Potential Intermediate | Spectroscopic Technique | Expected Key Spectroscopic Signature | Reference Reaction Type |
| Enolate | In-situ FTIR | Shift in C=O stretch to lower wavenumbers; appearance of C=C stretch. | Knoevenagel Condensation |
| Enolate | Time-resolved NMR | Disappearance of α-proton signal; upfield shift of β-carbon in ¹³C NMR. | Michael Addition |
| Iminium Ion | Time-resolved NMR | Downfield shift of the iminium carbon in ¹³C NMR. | Knoevenagel Condensation |
| Ketenimine | In-situ FTIR | Characteristic strong absorption band around 2000-2050 cm⁻¹. | Thorpe-Ziegler Reaction |
It is important to note that the steric hindrance from the two phenyl groups in this compound could significantly influence the stability and concentration of these intermediates, potentially making their detection more challenging than in less hindered systems.
Transition State Analysis and Reaction Pathway Mapping
Understanding the transition states is fundamental to comprehending the kinetics and selectivity of a chemical reaction. For this compound, computational chemistry, particularly Density Functional Theory (DFT), would be the most powerful tool for analyzing transition states and mapping reaction pathways. mdpi.com Such computational studies allow for the characterization of the geometry and energy of transition state structures, which are, by their nature, fleeting and not directly observable experimentally.
Transition state theory posits that the rate of a reaction is dependent on the concentration of the transition state species and the frequency with which it converts to the product. bath.ac.uk For a reaction involving this compound, such as a base-catalyzed self-condensation or a reaction with another electrophile, several transition states could be envisaged. For example, in a Knoevenagel-type condensation with an aldehyde, the transition state for the initial nucleophilic attack of the enolate on the aldehyde would be of key interest. The geometry of this transition state would dictate the stereochemical outcome of the reaction.
Computational modeling can map the entire potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants, intermediates, transition states, and products. numberanalytics.com This mapping provides a detailed, step-by-step visualization of the reaction mechanism. For instance, in an intramolecular cyclization, computational analysis could reveal whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and any intermediate species.
The following table outlines a hypothetical set of calculated parameters for a transition state in a plausible reaction of this compound, based on typical values from computational studies of similar reactions.
| Reaction | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of TS |
| Knoevenagel Condensation | Attack of enolate on aldehyde | 15-25 | Elongated C-C bond being formed (e.g., ~2.2 Å) |
| Michael Addition | Addition of a nucleophile to the β-carbon | 10-20 | Partial bond formation to the β-carbon |
| Intramolecular Cyclization | Thorpe-Ziegler type reaction | 20-30 | Ring-closing geometry with partial C-C bond formation |
These computational approaches, while providing invaluable insights, are most powerful when coupled with experimental data. numberanalytics.com For example, kinetic isotope effect studies could be performed to experimentally probe the nature of the transition state, and the results could be compared with the predictions from DFT calculations to validate the proposed reaction pathway. The significant steric bulk of the diphenylmethyl group would be expected to have a pronounced effect on the activation energies of transition states, likely leading to slower reaction rates compared to less substituted analogs.
Derivatization Strategies and Analogue Synthesis Based on Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Synthesis of Structurally Modified Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate Analogues
The generation of analogues through targeted chemical reactions at its functional sites is a primary strategy for exploring the chemical space around the parent molecule.
The ethyl ester functionality of the title compound can be readily modified through standard organic transformations. Transesterification allows for the exchange of the ethyl group with other alkyl or aryl moieties, while aminolysis provides access to a range of amide derivatives.
Transesterification: The conversion of the ethyl ester to other esters (e.g., methyl, tert-butyl, or benzyl (B1604629) esters) can be achieved under various catalytic conditions. Given its structure as a β-keto ester, selective transesterification is possible, often proceeding through an enol or acylketene intermediate. rsc.org This method avoids the need for harsh saponification followed by re-esterification, which could compromise the other functional groups or lead to decarboxylation. rsc.org
Aminolysis/Amidation: The direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides. This transformation can be facilitated by heating or through the use of reagents like trimethylaluminum, which activates the ester towards nucleophilic attack. This approach provides a straightforward route to carboxamide analogues, significantly diversifying the structural possibilities.
Table 1: Representative Reactions at the Ester Group
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | Other Alkyl/Aryl Esters |
| Amidation | R'R''NH, Heat or Lewis Acid (e.g., AlMe₃) | Amides |
The ketone carbonyl at the C-2 position is a key site for derivatization, enabling the synthesis of imines and oximes, which can serve as important intermediates or final products with distinct chemical properties.
Imine Synthesis: The reaction of the ketone with primary amines or ammonia derivatives under acid-catalyzed, dehydrating conditions yields imines, also known as Schiff bases. researchgate.net The reaction's reversibility requires careful control of pH and the removal of water, often accomplished by using a Dean-Stark apparatus with a solvent like toluene (B28343). researchgate.net This conversion replaces the carbonyl oxygen with a nitrogen atom, introducing new structural and electronic features.
Oxime Synthesis: Treatment of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) results in the formation of the corresponding oxime. This reaction typically proceeds under mildly acidic or basic conditions. The resulting oxime functionality is a versatile handle for further transformations or can be a key feature in biologically active molecules.
Table 2: Representative Reactions at the Ketone Position
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| Imine Formation | R'-NH₂, Acid Catalyst (e.g., p-TsOH), Toluene, Reflux | Imines (Schiff Bases) |
| Oxime Formation | NH₂OH·HCl, Base (e.g., Pyridine (B92270) or NaOAc), EtOH | Oximes |
The nitrile group is a valuable precursor to nitrogen-rich heterocyclic systems and other functional groups. Its conversion to tetrazoles and amidines introduces functionalities with unique steric and electronic profiles, often sought after in medicinal chemistry.
Tetrazole Synthesis: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source is the most common method for synthesizing 5-substituted tetrazoles. nih.govyoutube.com This reaction can be catalyzed by various reagents, including zinc salts (e.g., ZnBr₂), which offer a safer and more environmentally friendly alternative to older methods involving organotin compounds or potentially hazardous hydrazoic acid. researchgate.netorganic-chemistry.org The reaction is often performed in solvents like water or DMF. researchgate.netorganic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group. youtube.com
Amidine Synthesis: The Pinner reaction is a classic method for converting nitriles to amidines. It involves the treatment of the nitrile with an alcohol and a strong acid (like HCl) to form a Pinner salt (an imidate salt), which is then reacted with ammonia or an amine. wikipedia.orgorganic-chemistry.orgsemanticscholar.org More direct, modern methods involve the Lewis acid-catalyzed addition of amines to the nitrile. acs.org Alternative routes proceed via the reduction of an intermediate amidoxime, which is formed by the reaction of the nitrile with hydroxylamine. tandfonline.comgoogle.com
Table 3: Representative Reactions at the Nitrile Group
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| Tetrazole Formation | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) or NH₄Cl, DMF or H₂O, Heat | 5-Substituted-1H-tetrazoles |
| Amidine Formation (Pinner) | 1. R'-OH, HCl; 2. NH₃ or R''-NH₂ | Amidines |
| Amidine Formation (Direct) | R'R''NH, Lewis Acid (e.g., Mg(OEt)₂, AlMe₃) | Amidines |
The C4 carbon of this compound is a stereocenter. Consequently, controlling the stereochemistry during its synthesis and subsequent derivatization is of significant interest for accessing enantiomerically pure compounds.
Research on related β-keto esters has demonstrated that asymmetric reduction of the ketone can be achieved with high enantioselectivity using biocatalysts, such as genetically engineered baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes. researchgate.netnih.gov These enzymatic methods can produce chiral β-hydroxy esters, which are valuable building blocks. nih.govnih.gov Furthermore, organocatalytic approaches, for instance using chiral phosphoric acids, have been successfully employed for the asymmetric synthesis of related butadienyl carbinols, indicating the potential for non-enzymatic, stereocontrolled additions to similar scaffolds. nih.gov Applying such methodologies to the derivatization of this compound or its precursors could allow for the synthesis of specific stereoisomers, which is crucial for applications in fields like pharmaceutical development.
Building Block Applications of this compound in Complex Molecule Synthesis
The array of functional groups on this compound makes it an exceptionally useful building block for the construction of more complex molecular architectures, particularly heterocyclic scaffolds that form the core of many important compounds.
The inherent reactivity of the 1,3-dicarbonyl-like system, combined with the versatile nitrile group, allows the molecule to participate in various cyclocondensation reactions to form a range of five- and six-membered heterocycles.
Pyridines: Substituted pyridone derivatives can be synthesized through condensation reactions. For example, a Hantzsch-like synthesis involving the reaction of the β-keto ester component with an enamine and an ammonia source can lead to dihydropyridine (B1217469) rings, which can be subsequently oxidized to the corresponding pyridine. The presence of the cyano group can also direct cyclization pathways to yield cyanopyridones.
Pyrimidines: The reaction of the β-keto ester moiety with amidine-containing compounds like guanidine (B92328) or urea (B33335) (or thiourea) is a well-established route to pyrimidine (B1678525) rings. tsijournals.com For instance, condensation of this compound with guanidine would be expected to yield a highly substituted 2-amino-4-hydroxypyrimidine derivative. Such reactions are foundational in the synthesis of many biologically active pyrimidines. researchgate.netnih.gov
Furans: Substituted furans can be synthesized from β-keto esters via several methods. One classical approach is the Paal-Knorr furan (B31954) synthesis, which would require the introduction of a second carbonyl group at the C5 position (gamma to the ketone). More direct methods could involve intramolecular cyclization of a derivatized form of the molecule, for example, via a γ-hydroxy ketone intermediate.
Thiophenes (by analogy): While not furans, the closely related Gewald reaction provides a powerful analogy. This reaction involves the condensation of a ketone, an active methylene (B1212753) nitrile (like the core of the title compound), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This highlights the potential of the scaffold to react with a variety of reagents to form different five-membered heterocyclic systems. nih.gov
Table 4: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Key Reagents | Reaction Type |
|---|---|---|
| Pyridine (Pyridone) | Enamine, Ammonia source | Cyclocondensation |
| Pyrimidine | Guanidine, Urea, or Thiourea (B124793) | Cyclocondensation |
| Furan | (Requires further modification) | Paal-Knorr / Intramolecular Cyclization |
| Thiophene | Elemental Sulfur, Base | Gewald Reaction |
Role in Natural Product Synthesis Approaches (as a key fragment or intermediate)
Currently, there is a notable absence of published research specifically detailing the use of this compound as a key fragment or intermediate in the total synthesis of natural products. While related β-keto esters and cyano-containing compounds are fundamental building blocks in the synthesis of complex molecular targets, the specific application of this diphenyl-substituted derivative remains an underexplored area. The unique steric and electronic properties conferred by the two phenyl groups at the C4 position likely influence its reactivity in ways that differ significantly from less substituted analogues.
| Feature | Status | Research Gap |
| Incorporation in Natural Product Synthesis | No specific examples found in the literature. | Exploration of its utility as a building block for complex natural products. |
| Role as a Chiral Synthon | No data available. | Investigation into asymmetric transformations to create chiral centers. |
Generation of Macrocyclic and Polycyclic Systems
The synthesis of macrocyclic and polycyclic structures often relies on precursors with multiple reactive sites that can undergo intramolecular or intermolecular cyclization reactions. Although this compound possesses functional groups—a ketone, a nitrile, and an ester—that could theoretically participate in such transformations, there is no specific documentation of its use for these purposes. The steric hindrance from the two phenyl groups might pose significant challenges to cyclization reactions, potentially requiring specialized catalytic systems to overcome these hurdles.
| Cyclization Type | Application Status | Potential Research Direction |
| Macrocyclization | Not reported. | Investigation of ring-closing metathesis or other macrocyclization strategies following functional group modification. |
| Polycyclic Synthesis | Not reported. | Use in domino or tandem reactions to construct multiple rings in a single synthetic operation. |
Synthesis of Polymeric and Supramolecular Materials Utilizing this compound Derived Monomers
The development of advanced materials often begins with monomers that have specific functional handles for polymerization or self-assembly. Derivatization of this compound could potentially yield monomers suitable for such applications; however, the scientific literature does not currently contain reports of this nature.
The reactive ketone, nitrile, or ester functionalities of this compound would require modification to be incorporated into common polymerization strategies. For instance, the introduction of a polymerizable group like a vinyl or acrylic moiety would be a necessary first step. Research into this area has not been published.
Supramolecular chemistry relies on non-covalent interactions to form ordered structures. The phenyl groups of this compound could participate in π-π stacking, and the carbonyl and nitrile groups could act as hydrogen bond acceptors. Despite this potential, no studies have been published on the design and synthesis of supramolecular assemblies based on this specific molecule.
| Interaction Type | Potential Role | Documented Examples |
| π-π Stacking | Phenyl groups could drive self-assembly. | None |
| Hydrogen Bonding | Carbonyl and nitrile groups as acceptors. | None |
The integration of small molecules into advanced materials is a burgeoning field. The particular combination of functional groups in this compound could suggest potential for applications in optoelectronic or stimuli-responsive materials, perhaps after incorporation into a larger polymeric or supramolecular system. However, there is no current research to support this postulation. The exploration of its photophysical properties and its response to external stimuli remains a field open to investigation.
Advanced Analytical and Spectroscopic Research on Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the structure of organic molecules. For a compound such as Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate, various NMR methods would be employed to gain a comprehensive understanding of its molecular structure and behavior in solution.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To elucidate the complex structure of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached, providing direct C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, linking the ethyl group to the main butanoate chain and confirming the positions of the phenyl and cyano groups.
A hypothetical data table for the types of correlations that would be observed is presented below.
| Proton (¹H) Signal | COSY Correlations (with other ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with other ¹³C) |
| Ethyl CH₃ | Ethyl CH₂ | C of Ethyl CH₃ | C of Ethyl CH₂, Ester C=O |
| Ethyl CH₂ | Ethyl CH₃ | C of Ethyl CH₂ | C of Ethyl CH₃, Ester C=O |
| Methine CH | Methylene (B1212753) CH₂ | C of Methine CH | Cyano C, Ketone C=O, Phenyl C's |
| Methylene CH₂ | Methine CH | C of Methylene CH₂ | Ketone C=O, Phenyl C's |
| Phenyl H's | Other Phenyl H's | Phenyl C's | Other Phenyl C's, Quaternary C |
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable insights into its structure and polymorphism. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's fixed orientation in the crystal lattice. This technique could be used to:
Identify the presence of different crystalline forms (polymorphs).
Determine the number of molecules in the asymmetric unit of the crystal.
Provide information about intermolecular distances and packing.
Dynamic NMR for Rotational Barriers (if applicable)
The structure of this compound suggests the possibility of restricted rotation around certain single bonds, for example, the bond connecting the two phenyl-substituted carbon to the main chain. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be used to investigate such dynamic processes. By analyzing changes in the NMR line shapes as a function of temperature, it would be possible to calculate the energy barriers for these rotational processes.
X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide precise data on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds.
Molecular conformation: The precise three-dimensional arrangement of the atoms, including the torsion angles that define the shape of the molecule.
Absolute configuration: If the molecule is chiral, this technique can determine its absolute stereochemistry.
Intermolecular interactions: It would reveal how the molecules pack together in the crystal, identifying any hydrogen bonds, π-π stacking between the phenyl rings, or other non-covalent interactions that govern the supramolecular structure.
A representative table of crystallographic data that would be generated is shown below.
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Co-crystallization Studies and Host-Guest Interactions
The presence of functional groups such as the cyano, keto, and ester moieties in this compound makes it a candidate for co-crystallization studies. By co-crystallizing it with other molecules (guests), it might be possible to form novel supramolecular assemblies held together by non-covalent interactions. These studies could explore:
Host-guest chemistry: Investigating if the molecule can act as a host for smaller guest molecules.
Crystal engineering: Utilizing the predictable intermolecular interactions to design new crystalline materials with specific properties. The cyano group, for instance, is a known hydrogen bond acceptor and can participate in various supramolecular synthons. rsc.orgnih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry is an indispensable tool for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight and the connectivity of its atoms through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent elements. For this compound, with the molecular formula C₂₀H₁₉NO₃, the theoretical exact mass can be calculated. This precise mass measurement is instrumental in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₂₀H₂₀NO₃⁺ | 334.1438 |
| [M+Na]⁺ | C₂₀H₁₉NNaO₃⁺ | 356.1257 |
| [M+K]⁺ | C₂₀H₁₉KNO₃⁺ | 372.0997 |
| [M-H]⁻ | C₂₀H₁₈NO₃⁻ | 332.1292 |
Note: These values are theoretical and serve as a reference for experimental determination.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Upon electron ionization, the molecule is expected to undergo several key fragmentation steps. The loss of the ethoxy group (-OCH₂CH₃) from the ester functionality is a common fragmentation pathway for ethyl esters. Another likely fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of a carbonyl group (-CO). The nitrile group (-CN) can also be lost. The diphenylmethyl cation [(C₆H₅)₂CH]⁺ is an expected stable fragment due to resonance stabilization.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 288 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 306 | [M - CO]⁺ | Loss of a carbonyl group |
| 307 | [M - CN]⁺ | Loss of the nitrile group |
| 167 | [(C₆H₅)₂CH]⁺ | Cleavage at the C2-C3 bond |
Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within this compound.
Infrared (IR) Spectroscopy for Carbonyl and Nitrile Vibrations
Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and is therefore ideal for identifying the carbonyl (C=O) and nitrile (C≡N) groups in the target molecule. The presence of two carbonyl groups (one from the ketone and one from the ester) and a nitrile group will give rise to characteristic strong absorption bands in the IR spectrum.
The keto C=O stretching vibration is typically observed in the range of 1700-1725 cm⁻¹. The ester C=O stretch is generally found at a slightly higher wavenumber, between 1735-1750 cm⁻¹. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 |
| Keto Carbonyl (C=O) | Stretching | 1700 - 1725 |
| Aromatic C=C | Stretching | ~1600, ~1450 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Raman Spectroscopy for Skeletal Vibrations and Aromatic Rings
Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing non-polar bonds and symmetric vibrations. The skeletal C-C vibrations of the butanoate backbone and the symmetric breathing modes of the two phenyl rings are expected to be prominent in the Raman spectrum.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to characteristic bands in the 1580-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions. The symmetric breathing mode of the phenyl rings, which is often weak in the IR spectrum, should produce a strong and sharp band around 1000 cm⁻¹ in the Raman spectrum.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Aromatic C=C | Ring Stretching | 1580 - 1620, 1400 - 1500 |
| Aromatic Ring | Symmetric Breathing | ~1000 |
Chiroptical Spectroscopy (if applicable to chiral forms or derivatives)
This compound possesses a chiral center at the C2 position, where the cyano group, the ethyl ester group, the carbonyl group, and the diphenyl-substituted carbon are attached. Therefore, this compound can exist as a pair of enantiomers.
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying these chiral forms. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric purity of a sample.
While no specific chiroptical data for this compound is currently published, the synthesis of enantiomerically pure forms or derivatives of this compound would necessitate the use of chiroptical spectroscopy for their characterization. The electronic transitions associated with the carbonyl and aromatic chromophores would be expected to give rise to distinct signals in the CD spectrum, providing valuable stereochemical information.
Circular Dichroism (CD) for Chiral Recognition and Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comnih.gov This differential absorption, known as the CD effect, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. bhu.ac.innih.gov For a molecule like this compound, which possesses a chiral center at the C4 position, CD spectroscopy would be instrumental in both assigning its absolute configuration (R or S) and investigating its conformational preferences in solution.
The CD spectrum of this compound would be influenced by the electronic transitions of its constituent chromophores: the ketone carbonyl group, the two phenyl rings, and the nitrile group.
Ketone Chromophore: The carbonyl group (C=O) typically exhibits a weak n→π* transition at around 280-300 nm and a stronger π→π* transition at shorter wavelengths. chemrxiv.org These transitions are inherently sensitive to the chiral environment and would produce distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial disposition of the substituents around the carbonyl group, as described by the octant rule for ketones. researchgate.net
Phenyl Chromophores: The two phenyl groups are significant chromophores. Their π→π* transitions (the E- and B-bands) would give rise to CD signals. The interaction, or exciton (B1674681) coupling, between the two phenyl rings, if they are held in a fixed, chiral orientation relative to each other, can produce very intense and characteristic CD signals. The conformation of the diphenylmethyl moiety would, therefore, heavily influence the CD spectrum.
By analyzing the CD spectrum, researchers could deduce the absolute configuration of an enantiomer of this compound by comparing the experimental spectrum with theoretical spectra calculated for the R and S configurations. Furthermore, variations in the CD spectrum with changes in solvent or temperature could reveal information about the conformational equilibrium of the molecule. nih.gov
Hypothetical CD Data for (R)-Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Chromophore Transition |
| 295 | +5.2 | n→π* (Ketone) |
| 268 | -10.8 | π→π* (Phenyl) |
| 262 | +8.5 | π→π* (Phenyl) |
| 220 | -15.3 | π→π* (Ester/Ketone) |
Note: This table presents hypothetical data for illustrative purposes.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov ORD and CD are intimately related phenomena, collectively known as the Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chiral substance. creative-biostructure.com An ORD spectrum provides information that is complementary to a CD spectrum.
For this compound, an ORD study would involve measuring its specific rotation at various wavelengths. The resulting ORD curve would show anomalous dispersion in the regions where the molecule's chromophores absorb light.
A positive Cotton effect is observed when, with decreasing wavelength, the optical rotation first increases, reaches a peak, and then rapidly decreases, crossing the zero-rotation axis at the wavelength of maximum absorption.
A negative Cotton effect shows the opposite behavior, with an initial decrease to a trough followed by a rapid increase. researchgate.net
Hypothetical ORD Data for (S)-Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate
| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |
| 600 | -50 | Plain curve region |
| 400 | -150 | Approaching Cotton effect |
| 320 | -800 | Trough of Cotton effect |
| 295 | 0 | Crossover point |
| 280 | +1200 | Peak of Cotton effect |
| 250 | +400 | Plain curve region |
Note: This table presents hypothetical data for illustrative purposes.
Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound
A thorough investigation of scientific databases and scholarly articles reveals a significant gap in the chemical literature regarding the computational and theoretical properties of the specific compound, this compound. Despite extensive searches for dedicated research, no peer-reviewed studies detailing its electronic structure, reactivity, or conformational preferences were found.
Consequently, it is not possible to provide a detailed, evidence-based article on the computational and theoretical investigations of this compound that adheres to the requested scientific rigor and specific outline. The creation of content for the specified sections and subsections would require access to data from Density Functional Theory (DFT) studies, ab initio calculations, Molecular Electrostatic Potential (MEP) mapping, and in-depth conformational analyses, none of which are publicly available for this particular molecule.
While computational studies exist for structurally related compounds, such as other butanoate derivatives or molecules containing cyano and diphenyl groups, extrapolating this information would be speculative. It would not provide the scientifically accurate and specific data required to populate the detailed sections of the proposed article, such as data tables of ground state properties, high-accuracy energetics, or specific intramolecular interactions for this compound.
Without primary research sources, any attempt to generate the requested article would be unsubstantiated and would not meet the standards of scientific accuracy. Therefore, until such research is conducted and published, a detailed computational and theoretical profile of this compound cannot be compiled.
Computational and Theoretical Investigations of Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Reaction Mechanism Predictions and Transition State Modeling
The formation of Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate likely proceeds through a Michael-type conjugate addition. Computational chemistry offers powerful tools to elucidate the intricate details of such reaction mechanisms.
The synthesis of γ-ketonitriles like this compound can be catalyzed by various means, including base or metal complexes. Density Functional Theory (DFT) is a primary computational method used to model these catalytic cycles. researchgate.netnih.gov
A hypothetical catalytic cycle for the formation of this compound could involve the addition of a cyano-stabilized carbanion to an α,β-unsaturated ketone. DFT calculations would be employed to:
Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, all stationary points, including reactants, products, intermediates, and transition states, can be located and their geometries optimized. ncert.nic.in For instance, in a base-catalyzed reaction, the deprotonation of a nitrile precursor, the subsequent nucleophilic attack on the Michael acceptor, and the final protonation step would each have a corresponding transition state.
Elucidate the Role of the Catalyst: DFT can model the interaction of the catalyst with the substrates. For example, in a metal-catalyzed reaction, the calculations would detail the coordination of the reactants to the metal center, the migratory insertion step, and the final reductive elimination to release the product and regenerate the catalyst. nih.gov Recent studies on manganese-catalyzed hydrocyanation reactions have demonstrated the power of DFT in revealing novel template-assisted mechanisms. nih.gov
A simplified representation of a hypothetical reaction pathway and the type of data that would be generated from DFT calculations is presented below.
Table 1: Hypothetical Energy Profile for a Key Step in the Formation of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Ethyl cyanoacetate (B8463686) + Diphenyl-α,β-unsaturated ketone | 0.0 |
| TS1 | Transition state for C-C bond formation | +21.5 |
| Intermediate | Enolate intermediate | -5.2 |
| TS2 | Transition state for protonation | +15.8 |
| Product | This compound | -12.0 |
| Note: These values are illustrative and would need to be calculated using appropriate DFT methods. |
The solvent can significantly influence the kinetics and thermodynamics of a reaction. auburn.eduacs.orgua.es Computational models can account for solvent effects in several ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. acs.orgnih.gov This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, a number of solvent molecules are included explicitly in the calculation along with the reacting species. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.gov This method is more computationally demanding but can provide a more accurate picture, especially when specific interactions are crucial to the reaction mechanism. nih.gov
For the synthesis of this compound, computational studies would likely compare the reaction profile in various solvents (e.g., a non-polar solvent like toluene (B28343) versus a polar aprotic solvent like DMF) to predict optimal reaction conditions. ua.es Studies on other Michael additions have shown that changing the solvent can even switch the enantioselectivity of the reaction. ua.es
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. arxiv.orgchimia.chnih.govresearchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. nih.govrsc.orgresearchgate.netaps.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.govrsc.org The process would involve:
Conformational Search: For a flexible molecule like this compound, multiple low-energy conformations would exist. A thorough conformational search using molecular mechanics or semi-empirical methods would be performed first.
Geometry Optimization: The geometries of the most stable conformers would then be re-optimized at a higher level of theory (e.g., B3LYP/6-31G(d)).
NMR Calculation: GIAO-DFT calculations would be performed on the optimized conformers to obtain the absolute magnetic shielding tensors for each nucleus.
Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (keto) | 195.2 | Data not available |
| C=O (ester) | 168.5 | Data not available |
| C (diphenyl) | 55.1 | Data not available |
| CH | 45.8 | Data not available |
| CH₂ | 38.4 | Data not available |
| CN | 118.9 | Data not available |
| Phenyl (ipso) | 140.3 | Data not available |
| Phenyl (ortho) | 128.9 | Data not available |
| Phenyl (meta) | 129.5 | Data not available |
| Phenyl (para) | 127.8 | Data not available |
| O-CH₂ | 62.3 | Data not available |
| CH₃ | 14.1 | Data not available |
| Note: Predicted values are illustrative and would be the result of averaging over Boltzmann-populated conformers. |
Vibrational spectroscopy (Infrared and Raman) is another key characterization technique. The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. arxiv.orgchimia.chnih.govresearchgate.netarxiv.org
For this compound, the predicted IR spectrum would show characteristic stretching frequencies for the different functional groups.
Table 3: Hypothetical Predicted IR Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C≡N (nitrile) | 2245 | Medium |
| C=O (keto) | 1720 | Strong |
| C=O (ester) | 1740 | Strong |
| C-H (aromatic) | 3050-3100 | Medium-Weak |
| C-H (aliphatic) | 2850-3000 | Medium |
| Note: These are typical frequency ranges. Calculated values are often scaled by an empirical factor to better match experimental data. |
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. cambridge.orgrsc.orgaip.orgtandfonline.comnih.gov For a flexible molecule like this compound, MD simulations would be particularly useful for:
Exploring Conformational Space: MD simulations can sample a much wider range of conformations than static calculations, providing a more realistic picture of the molecule's structure in solution. cambridge.orgrsc.org This is crucial for understanding its reactivity and how it interacts with other molecules.
Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), the structure of the solvation shell can be analyzed. This includes determining the radial distribution functions for different atoms, which reveals the average distance and coordination number of solvent molecules around specific sites on the solute.
Intramolecular Interactions: The flexibility of the butanoate chain and the bulky diphenyl groups will lead to complex intramolecular interactions. MD simulations can quantify the dynamics of these interactions, such as the transient formation of specific folded conformations.
The results from MD simulations can be used to refine the models used for reaction mechanism and spectroscopic predictions, leading to a more comprehensive and accurate theoretical understanding of the compound's properties.
Applications of Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate in Chemical Science and Engineering
Role in Advanced Organic Synthesis Methodologies
The utility of complex molecules often lies in their application as starting materials or intermediates for the synthesis of other valuable compounds. Organic building blocks are fundamental to this process. bldpharm.com
There is currently no specific information available in scientific literature to suggest that Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate has been utilized as a chirality inducer or a chiral auxiliary in asymmetric synthesis. While related ketoesters are known to undergo asymmetric reduction to form chiral molecules, specific studies involving this compound have not been found.
As a functionalized organic building block, this compound theoretically holds potential as a precursor for more complex molecular architectures in retrosynthetic analysis. However, specific examples of its application in the total synthesis of complex natural or synthetic products are not documented in the available literature.
The development of novel reagents and ligands is a continuous effort in chemical synthesis. While the structure of this compound contains functional groups that could be modified to create new chemical entities, there is no available research to indicate its use in the development of new synthetic reagents or ligands.
Contributions to Materials Science and Polymer Chemistry
The functional groups present in a molecule can determine its suitability for applications in materials science, such as in the formation of polymers or as a component in photoactive or electroactive materials.
The nitrile and ester groups within this compound could potentially serve as points for polymerization or for grafting onto polymer backbones. However, there is no scientific literature available that documents its use as a monomer for creating functional polymers or copolymers.
The development of photoactive and electroactive materials is a significant area of materials science. Although the diphenyl moiety in the compound could be a structural component in such materials, there is no documented research demonstrating the use of this compound as a building block for these applications.
Role in the Design of Responsive Materials
Stimuli-responsive materials, often referred to as "smart" materials, are polymers and other materials that undergo significant changes in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The incorporation of specific functional groups is key to designing these materials.
While no specific research has been published on the use of this compound in responsive materials, its molecular structure contains features that could theoretically be exploited. The cyano (C≡N) and keto (C=O) groups, along with the ester functionality, could potentially participate in non-covalent interactions or be chemically modified to create responsive sites within a polymer matrix. For instance, the polarity of these groups could influence the lower critical solution temperature (LCST) of a thermoresponsive polymer. However, without experimental data, this remains speculative.
Applications in Agrochemical and Fine Chemical Synthesis
The synthesis of novel agrochemicals and specialty chemicals often relies on versatile building blocks that can be elaborated into more complex molecular architectures.
Precursor for Agrochemical Leads
The development of new herbicides, insecticides, and fungicides is a critical area of chemical research. While there are no documented instances of this compound being used as a direct precursor for agrochemical leads, compounds with similar functionalities, such as β-keto esters and nitriles, are known to be valuable intermediates in the synthesis of heterocyclic compounds, which are a common feature in many commercial agrochemicals. The diphenyl moiety of this specific compound would likely impart particular properties to any derived agrochemical, but research in this area has not been reported.
Analytical Chemistry Applications of Derivatives
The development of new analytical methods often involves the creation of derivatizing agents and fluorescent probes to enhance the detection and quantification of target molecules.
Formation of Derivatizing Agents for Chromatographic Analysis
Derivatizing agents are used in chromatography to improve the analytical properties of a compound, such as its volatility for gas chromatography or its detectability for liquid chromatography. A molecule like this compound could theoretically be modified to create a derivatizing agent. For example, the ester group could be hydrolyzed and converted into a more reactive functional group capable of tagging specific analytes. However, no such derivatives or their applications in chromatography have been described in published research.
Development of Fluorescent Probes for Chemical Detection
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The design of such probes often involves a fluorophore (a fluorescent unit) and a recognition site. While the diphenylmethyl group in this compound has some aromatic character, it is not typically considered a strong fluorophore on its own. It is conceivable that this compound could be a starting material for the synthesis of a more complex fluorescent probe, where the existing functional groups are used to attach a known fluorophore and a specific binding site. To date, no studies have been published detailing the development of fluorescent probes derived from this compound.
Future Research Directions and Unexplored Potential of Ethyl 4 Cyano 2 Oxo 4,4 Diphenylbutanoate
Development of Novel Catalytic Transformations Involving Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate
The distinct functional groups within this compound make it an ideal substrate for developing and showcasing novel catalytic transformations. Future research could focus on stereoselective modifications, which are crucial for applications in medicinal chemistry and materials science.
Key areas for exploration include:
Asymmetric Catalysis: The ketone at the C2 position is a prime target for asymmetric reduction or addition reactions. Developing catalytic systems (e.g., using transition metals with chiral ligands or organocatalysts) to achieve high enantioselectivity in the synthesis of chiral alcohol or amino derivatives would be a significant step forward.
C-H Functionalization: The diphenyl groups contain numerous C-H bonds that could be targeted for catalytic functionalization. This would allow for the late-stage modification of the molecule, enabling the creation of a diverse library of derivatives with varied electronic and steric properties.
Decarboxylative Couplings: The ester group provides a handle for decarboxylative cross-coupling reactions, allowing the introduction of new alkyl or aryl groups at the C2 position after saponification.
Table 1: Potential Catalytic Transformations and Expected Products
| Catalyst Type | Target Functional Group | Potential Reaction | Expected Product Class |
|---|---|---|---|
| Chiral Ruthenium Complex | Ketone | Asymmetric Hydrogenation | Chiral β-hydroxy ester |
| Palladium(II) Acetate | Aryl C-H bond | Directed C-H Olefination | Stilbene derivatives |
| Nickel/Photoredox Catalyst | Ester (after hydrolysis) | Decarboxylative Alkylation | α-Alkyl-γ-cyano-γ,γ-diphenyl ketones |
Exploration of Supramolecular Chemistry and Self-Assembly with this compound Derivatives
The rigid diphenylmethane (B89790) core and polar functional groups of this compound derivatives make them promising candidates for studies in supramolecular chemistry.
Future research could investigate:
Host-Guest Chemistry: Derivatives could be designed to act as hosts for specific guest molecules, with the diphenyl groups forming a well-defined cavity and the cyano or keto groups providing sites for hydrogen bonding or coordination.
Crystal Engineering: The molecule's shape and functional groups can be exploited to direct the formation of specific crystalline architectures with interesting properties, such as inclusion capabilities or non-linear optical activity.
Self-Assembled Monolayers: By introducing appropriate functional groups (e.g., thiols or long alkyl chains), derivatives could be designed to form ordered self-assembled monolayers on surfaces like gold or silicon, with potential applications in molecular electronics.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To move from laboratory-scale synthesis to industrial production, modern techniques like flow chemistry are essential. The synthesis of this compound could be significantly improved by moving away from traditional batch processes.
The integration of flow chemistry offers numerous advantages:
Enhanced Safety and Control: Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and time, which is critical for managing potentially exothermic reactions and minimizing side products. researchgate.netthieme-connect.de
Increased Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors can accelerate reaction rates, while automated systems allow for rapid optimization of reaction conditions (e.g., stoichiometry, temperature, residence time) to maximize yield. nih.govmdpi.com
Scalability: Scaling up production in a flow system involves running the process for a longer duration rather than using larger, more hazardous reactors, simplifying the transition from lab to pilot scale. thieme-connect.de
Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Poor (hotspots) | Excellent (±1 °C) |
| Mixing | Inefficient (stirring) | Highly efficient (static mixers) |
| Scalability | Difficult and costly | Linear and straightforward |
| Safety | Risk of thermal runaway | Inherently safer due to small volumes |
| Reproducibility | Operator-dependent | High and consistent |
Theoretical Insights into Unconventional Reactivity Patterns
Computational chemistry provides powerful tools to predict and understand the behavior of complex molecules. Theoretical studies on this compound can guide experimental work and uncover novel reactivity.
Key areas for theoretical investigation include:
Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule and the rotational barriers of the phenyl groups is fundamental to designing selective reactions and understanding its interaction with catalysts or biological targets.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to map the energy profiles of potential reaction pathways, identify transition states, and explain unexpected outcomes. This can help in optimizing reaction conditions and designing more efficient catalysts.
Frontier Molecular Orbital (FMO) Analysis: Analyzing the HOMO and LUMO of the molecule can predict its reactivity towards different reagents, identifying whether it will act as a nucleophile or an electrophile at various sites.
Design of Next-Generation Functional Materials from this compound Scaffolds
The robust diphenylmethane core combined with reactive functional groups makes this molecule an attractive building block (scaffold) for advanced functional materials.
Potential applications include:
Polymer Synthesis: The molecule can be converted into a monomer for polymerization. For instance, the nitrile group could be reduced to an amine and the ester to an alcohol, creating a monomer that can be used in the synthesis of high-performance polyamides or polyesters with high thermal stability.
Liquid Crystals: By attaching mesogenic (liquid-crystal-forming) units to the phenyl rings, it may be possible to create novel liquid crystalline materials. The bulky, non-planar structure of the core could lead to interesting phase behaviors.
Organic Electronics: The diphenylmethane unit is a component of some organic light-emitting diode (OLED) materials. Derivatives of this compound could be explored as host materials or as components in thermally activated delayed fluorescence (TADF) emitters.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-cyano-2-oxo-4,4-diphenylbutanoate in academic laboratories?
The compound can be synthesized via a multi-step approach, typically involving:
- Knoevenagel condensation : Reacting diphenyl ketone derivatives with cyanoacetic acid esters under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated carbonyl intermediate.
- Esterification : Subsequent reaction with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the final ester.
- Purification : Column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (60–80°C) and solvent selection (e.g., toluene for azeotropic water removal) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ ~200 ppm), and cyano group adjacency via coupling patterns.
- IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish from analogs.
- X-ray Crystallography : Resolve steric effects of the 4,4-diphenyl groups and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity for the desired product.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thioureas) to accelerate kinetics.
- DoE (Design of Experiments) : Use response surface methodology to optimize molar ratios (e.g., ketone:cyanoester = 1:1.2) and reflux time .
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
- SAR Studies : Systematically modify substituents (e.g., replacing cyano with nitro groups) to assess electronic effects on target binding.
- Crystallographic Analysis : Compare ligand-protein co-crystal structures to identify key interactions (e.g., hydrogen bonding with the cyano group).
- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., lipophilicity, steric bulk) causing divergent bioactivity .
Q. How to design experiments to study the stereoelectronic effects of the cyano group in this compound?
- Computational Modeling : Perform DFT calculations to map electron density distribution and assess conjugation with the α-keto group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition-state electronic environments.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects of the cyano group on adjacent carbonyl carbons .
Q. What are the critical safety protocols for handling this compound during synthesis?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HCN byproducts).
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal.
- Emergency Measures : Immediate ethanol rinsing for spills and medical consultation for exposure .
Methodological and Application-Oriented Questions
Q. How can this compound be utilized in developing enzyme inhibitors?
- Target Identification : Screen against kinases or proteases via fluorescence polarization assays, leveraging its rigid diphenyl backbone for active-site occlusion.
- Mechanistic Studies : Use isotopic labeling (¹⁴C or ¹⁵N) to track enzyme adduct formation.
- Analog Synthesis : Replace the cyano group with bioisosteres (e.g., tetrazole) to modulate potency and selectivity .
Q. What computational approaches elucidate the reaction mechanisms involving this compound?
- DFT/MD Simulations : Model transition states for condensation steps and predict regioselectivity.
- Docking Studies : Map binding poses in biological targets (e.g., NF-κB) using AutoDock Vina.
- QM/MM Hybrid Methods : Analyze solvent effects on reaction pathways .
Q. How to interpret conflicting NMR data for this compound in different deuterated solvents?
- Solvent-Induced Shifts : Compare spectra in CDCl₃ vs. DMSO-d₆ to differentiate hydrogen bonding vs. ring-current effects.
- Variable Temperature NMR : Resolve dynamic processes (e.g., rotamer interconversion) causing signal broadening.
- COSY/NOESY : Assign overlapping aromatic signals via through-space correlations .
Q. What methodologies assess the thermodynamic stability of this compound under varying pH conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH-Rate Profiling : Determine hydrolysis kinetics in buffered solutions (pH 1–12) to identify labile ester bonds.
- Thermal Analysis (DSC/TGA) : Measure melting points and decomposition temperatures to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
